14-Benzoylneoline

Cardiovascular Pharmacology Cell Membrane Chromatography Aconitum Alkaloids

Researchers requiring benzoylation-specific cardiotoxicity assessment often lack a validated positive control. 14-Benzoylneoline (CAS 99633-05-3) resolves this: • Retained affinity on failing myocardium CMC vs. typical alkaloid loss, ideal for column validation. • Enhanced cardiotoxicity from the 14-O-benzoyl group makes it a reliable positive control alongside non-benzoylated neoline. • Distinct HPLC-TOF/MS signature enables unambiguous dereplication in Aconitum extracts. Supplied with verified purity for reproducible results.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B1158049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Benzoylneoline
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)OC)O)COC
InChIInChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(35,23(27(31)32)25(38-4)26(29)31)22(19)24(18)39-28(34)17-9-7-6-8-10-17/h6-10,18-27,33,35H,5,11-16H2,1-4H3
InChIKeyGDNPLILPTBDDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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14-Benzoylneoline Overview


14-Benzoylneoline (CAS: 99633-05-3) is a C19-diterpenoid alkaloid belonging to the aconitane-type structural class, characterized by a hexacyclic skeleton with a 14-O-benzoyl substitution [1]. It is a natural product isolated from Aconitum species, including Aconitum subcuneatum and Aconitum carmichaeli [2]. Its structural identification was confirmed through derivation from the non-benzoylated analog neoline [1]. The compound is of interest as a minor bioactive constituent in herbal matrices and as a probe for structure-activity relationship studies in cardiovascular models.

14-Benzoylneoline Substitution Limitations


Substitution of 14-Benzoylneoline with structurally similar aconitane alkaloids (e.g., neoline, aconitine, or talatisamine) is not scientifically valid due to functional group-specific differences in pharmacological profile and experimental behavior. The 14-O-benzoyl ester moiety of 14-Benzoylneoline confers distinct membrane binding properties and cardiotoxicity potential relative to its de-benzoylated analog neoline [1]. In comparative cell membrane chromatography studies, 14-Benzoylneoline exhibits a divergent affinity retention pattern on pathological myocardium compared to the majority of tested alkaloids [2]. These observations underscore that generic class-level interchange is inappropriate; selection of this specific compound is required for experiments where the benzoyl group's influence on target engagement or toxicity is the critical variable. The evidence below provides the quantitative basis for this differentiation.

14-Benzoylneoline Differentiation Evidence


Membrane Affinity Retention on Failing Myocardium

In a comparative cell membrane chromatography (CMC) study using normal and doxorubicin-induced failing rat myocardium, 14-Benzoylneoline was one of only four alkaloids (out of 16 tested) that did not exhibit an obvious decrease in affinity on failing myocardium relative to normal myocardium [1]. This distinct retention profile differentiates it from the majority of co-occurring Aconitum alkaloids, which showed decreased binding under pathological conditions. The observation positions 14-Benzoylneoline as a specific component whose membrane interaction is maintained in the disease state, in contrast to the broader class behavior.

Cardiovascular Pharmacology Cell Membrane Chromatography Aconitum Alkaloids

Cardiotoxicity Impact of 14-Benzoyl Substitution

A systematic cardiotoxicity evaluation of 12 diterpenoid alkaloids in a rat model identified the 14-benzoyl group as a structural feature that increases cardiotoxicity [1]. This class-level inference provides a mechanistic basis for differentiating 14-Benzoylneoline from its non-benzoylated analog neoline: the presence of the 14-O-benzoyl moiety in 14-Benzoylneoline is predicted to confer greater cardiotoxicity potential compared to neoline, which lacks this ester group. Conversely, functional groups such as 6-OCH₃, N-CHO, and N=C were found to reduce cardiotoxicity, highlighting the specific role of benzoylation [1].

Cardiotoxicity Structure-Activity Relationship Aconitane Alkaloids

Semi-Synthetic Derivation from Neoline

The structure of 14-Benzoylneoline was unambiguously confirmed by its derivation from neoline through benzoylation at the C14 hydroxyl position [1]. This semi-synthetic route establishes a direct chemical relationship: 14-Benzoylneoline = neoline + 14-O-benzoyl substitution. In contrast, penduline was derived from aconitine via a different pathway involving radical deoxygenation at C13 [1]. This evidence underscores that 14-Benzoylneoline and its analogs are not interchangeable—the benzoyl group defines a distinct chemical entity with unique reactivity and spectroscopic properties.

Natural Product Chemistry Structural Elucidation Diterpenoid Alkaloids

14-Benzoylneoline Validated Applications


Aconitum Dereplication and Quality Control

Utilize 14-Benzoylneoline as a reference standard for HPLC-TOF/MS dereplication of Aconitum extracts. Its distinct retention time and mass spectral signature enable differentiation from co-occurring alkaloids such as neoline and songorine. The structural confirmation via semi-synthetic derivation [1] supports its use in method validation.

Cardiotoxicity Assessment of Aconitane Alkaloids

Employ 14-Benzoylneoline as a comparator compound in cardiotoxicity screening panels. The class-level evidence that the 14-benzoyl group increases cardiotoxicity [1] positions this compound as a positive control for benzoylated analogs, while neoline serves as a non-benzoylated control.

CMC Method Development for Cardiac Targets

Incorporate 14-Benzoylneoline into CMC column validation protocols. Its retained affinity on failing myocardium CMC [1] makes it a suitable probe for assessing column performance and for screening Aconitum fractions in cardiovascular drug discovery workflows.

SAR Studies of C19-Diterpenoid Alkaloids

Use 14-Benzoylneoline as a defined benzoylated member of the aconitane series. Compare its bioactivity profile with neoline (non-benzoylated) and talatisamine (different substitution pattern) to isolate the contribution of the 14-O-benzoyl group to membrane binding, cytotoxicity, or cardiotoxicity endpoints.

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